molecular formula C21H15Cl2N3O B3738621 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide

4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide

Cat. No. B3738621
M. Wt: 396.3 g/mol
InChI Key: KKNJFFIJQYMFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide is a chemical compound that has gained significant interest in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of various enzymes involved in inflammation and pain signaling pathways.
Biochemical and Physiological Effects:
4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide in lab experiments include its potent anticancer activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using this compound include its complex synthesis method and limited availability.

Future Directions

There are several future directions for research on 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide. These include:
1. Further elucidation of the mechanism of action of this compound in cancer cells.
2. Optimization of the synthesis method to improve the yield and scalability of the process.
3. Development of novel derivatives of this compound with improved anticancer activity and selectivity.
4. Evaluation of the potential of this compound as a lead compound for the development of new anticancer drugs.
5. Investigation of the potential of this compound in the treatment of other diseases, such as inflammation and pain.
In conclusion, 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide is a promising compound with potential applications in various fields of scientific research. Its potent anticancer activity, low toxicity, and high selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in the treatment of other diseases.

Scientific Research Applications

4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess potent anti-inflammatory and analgesic properties.

properties

IUPAC Name

4-chloro-N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O/c22-16-11-9-14(10-12-16)20(27)25-21-24-18-7-3-4-8-19(18)26(21)13-15-5-1-2-6-17(15)23/h1-12H,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNJFFIJQYMFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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